2,3-Dimethylphenyl 1-naphthylacetate
Description
2,3-Dimethylphenyl 1-naphthylacetate is an organic ester compound featuring a naphthyl acetate group linked to a 2,3-dimethylphenyl substituent. Its molecular formula is C₂₀H₁₈O₂, with a molecular weight of 290.36 g/mol.
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C20H18O2/c1-14-7-5-12-19(15(14)2)22-20(21)13-17-10-6-9-16-8-3-4-11-18(16)17/h3-12H,13H2,1-2H3 |
InChI Key |
NXJKMIWWEHSAMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)CC2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,3-Dimethylphenyl 1-naphthylacetate with key analogs:
Key Differences in Properties and Reactivity
- Solubility: The ester group in this compound likely reduces water solubility compared to dimethylnaphthalenes, which are nonpolar hydrocarbons. Acetamide derivatives (e.g., the chloroacetamide in Table 1) may exhibit moderate solubility due to polar amide bonds .
- Stability : Esters are prone to hydrolysis under acidic or basic conditions, whereas dimethylnaphthalenes are thermally stable aromatic hydrocarbons. Acetamides, with their C–N bonds, may resist hydrolysis but degrade under UV exposure .
- Synthetic Routes: The target compound may be synthesized via esterification of 1-naphthylacetic acid with 2,3-dimethylphenol. In contrast, dimethylnaphthalenes are typically derived from coal tar or catalytic reforming , and acetamide pesticides via nucleophilic substitution .
Toxicological and Environmental Profiles
Toxicity Comparison
Environmental Persistence
- The ester’s hydrolytic instability may reduce environmental persistence compared to dimethylnaphthalenes, which bioaccumulate due to hydrophobicity . Acetamide pesticides, however, may persist in soil due to slow microbial degradation .
Research Methodologies and Computational Insights
- Crystallography : Tools like SHELX and ORTEP-3 have been critical in resolving crystal structures of dimethyl-substituted aromatics, revealing packing patterns that influence stability and reactivity .
- Computational Chemistry : Density-functional theory (DFT) studies incorporating exact exchange terms (e.g., Becke’s hybrid functionals) improve predictions of thermochemical properties, such as bond dissociation energies, for aromatic esters like this compound .
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